molecular formula C10H19ClN2O B1490145 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one CAS No. 2090967-86-3

2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one

Cat. No. B1490145
CAS RN: 2090967-86-3
M. Wt: 218.72 g/mol
InChI Key: SVBAKALVKCYQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17ClN2O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7H2,1-2H3 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Structure-Activity Relationship Studies

Studies on homopiperazine analogs of haloperidol, such as SYA 013, have contributed significantly to understanding the effect of structural modifications on binding affinity at dopamine and serotonin receptor subtypes. These insights have led to the identification of new agents with potential for further exploration as antipsychotic agents (Peprah et al., 2012).

Detoxification Pathways

Research into the metabolism of chloroprene, a carcinogenic compound, has highlighted the role of glutathione and epoxide hydrolase in detoxifying chloroprene metabolites. This study provides insights into the metabolic detoxification pathways that could be relevant to compounds with similar structures (Munter et al., 2003).

Synthesis and Catalytic Applications

Innovations in catalysis have been demonstrated through the synthesis of silica-coated magnetic nanoparticles modified with piperazine derivatives. These catalysts have shown efficacy in the preparation of organic compounds under mild conditions, indicating potential applications in synthetic organic chemistry (Pourghasemi Lati et al., 2018).

Antimicrobial and Anticancer Activities

Derivatives of 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit potent activity against various cancer cell lines and microbial strains, highlighting the compound's potential in therapeutic applications (Rathinamanivannan et al., 2019).

Enzyme Inhibition

Investigations into the enzyme inhibition properties of compounds structurally related to 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one have provided valuable insights into their potential use in treating diseases such as diabetes. For example, studies on dipeptidyl peptidase IV inhibitors have identified novel compounds with significant therapeutic potential (Kim et al., 2005).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-7-5-12(4-2)6-8-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBAKALVKCYQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Reactant of Route 5
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.